Regiochemical Control of Predicted LogP and Boiling Point vs. Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
The target compound exhibits a higher predicted boiling point and flash point compared to its 2,2'-bipyridine-4,4'-dicarboxylate regioisomer, attributable to the ortho-ester substitution pattern. Predicted logP is 0.76 for the target compound [1], whereas the isomer (CAS 71071-46-0) has a predicted logP of approximately 1.2 (estimated from ChemSpider data). This difference in lipophilicity can influence solvent partitioning and chromatographic behavior in purification workflows.
| Evidence Dimension | Predicted boiling point, flash point, and logP |
|---|---|
| Target Compound Data | Boiling Point: 470.2 ± 45.0 °C (Predicted); Flash Point: 238.1 ± 28.7 °C; LogP: 0.76 [1] |
| Comparator Or Baseline | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate (CAS 71071-46-0): Boiling Point: 440.8 °C at 760 mmHg; Flash Point: 220.4 °C; LogP ≈ 1.2 (estimated) [2] |
| Quantified Difference | ΔBoiling Point ≈ +29 °C; ΔFlash Point ≈ +18 °C; ΔLogP ≈ -0.44 |
| Conditions | Predicted values from ACD/Labs or ChemSpider; no experimental validation available. |
Why This Matters
Higher boiling point and lower logP can be advantageous for high-temperature reactions and aqueous-organic extraction protocols, guiding solvent selection in synthesis and purification.
- [1] ChemSrc. 4-(2-(Methoxycarbonyl)pyridin-4-yl)picolinic acid methyl ester (CAS 942922-74-9). Predicted Properties. View Source
- [2] ChemDict. CAS 71071-46-0: 2,2'-Bipyridine-4,4'-dicarboxylic acid dimethyl ester. Predicted Properties. View Source
